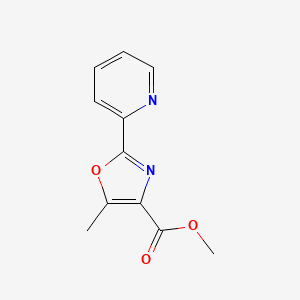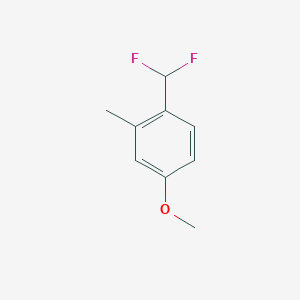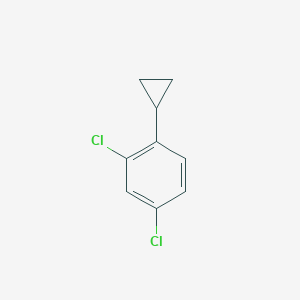
2,4-Dichloro-1-cyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a cyclopropyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-cyclopropylbenzene typically involves the cyclopropylation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with cyclopropylmagnesium bromide in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product through distillation or recrystallization to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-cyclopropylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl-substituted benzoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,4-dihydroxy-1-cyclopropylbenzene or 2,4-diamino-1-cyclopropylbenzene.
Oxidation: Formation of cyclopropyl-substituted benzoquinones.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-cyclopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the binding of the cyclopropyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. This interaction can result in various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.
1-Cyclopropylbenzene: Lacks the chlorine substituents, which can affect its reactivity and interactions with other molecules.
2,4-Dichloro-1-methylbenzene: Similar in structure but with a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.
Uniqueness
2,4-Dichloro-1-cyclopropylbenzene is unique due to the presence of both chlorine atoms and a cyclopropyl group on the benzene ring.
Propiedades
Fórmula molecular |
C9H8Cl2 |
|---|---|
Peso molecular |
187.06 g/mol |
Nombre IUPAC |
2,4-dichloro-1-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
Clave InChI |
WDZPAHPAJPEBIS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



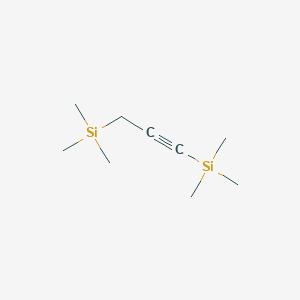
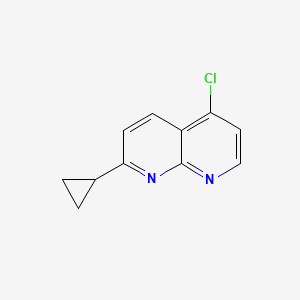
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
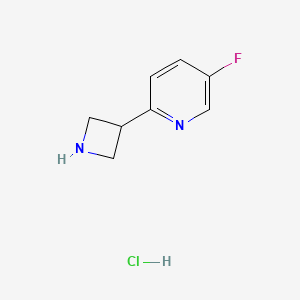
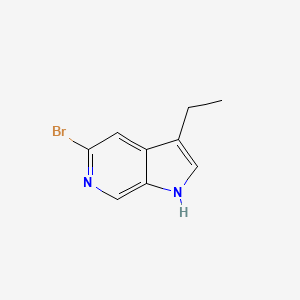
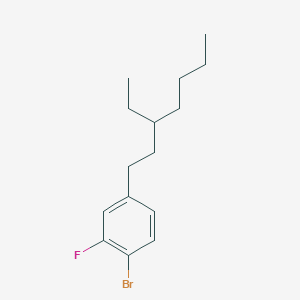
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
